2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine
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Overview
Description
2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine is an organic compound with the molecular formula C5H11N5 and a molecular weight of 141.18 g/mol . This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms. The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropan-1-amine with sodium azide and a suitable catalyst to form the tetrazole ring . The reaction is usually carried out in a solvent such as water or methanol, and the temperature is maintained at room temperature to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures and equipment to handle the reagents and products. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted tetrazole derivatives .
Scientific Research Applications
2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine include other tetrazole derivatives such as:
- 1-methyl-1H-tetrazole
- 5-aminotetrazole
- 2-ethyl-2H-tetrazole
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a tetrazole ring with a methylpropanamine moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-3(2)4(6)5-7-9-10-8-5/h3-4H,6H2,1-2H3,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAPQYNJBHTIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NNN=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32495-05-9 |
Source
|
Record name | 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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